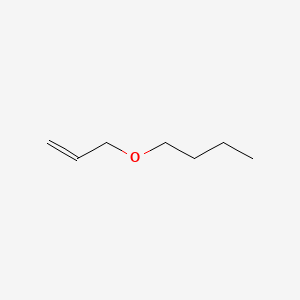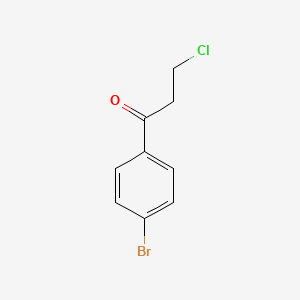
4'-Bromo-3-chloropropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4'-Bromo-3-chloropropiophenone and related compounds involves several chemical processes, including condensation reactions and the use of specific reagents to introduce bromo and chloro groups into the propiophenone structure. For example, the synthesis of related Schiff base compounds involves the condensation of equimolar reactants in a methanol solution, indicating a common pathway for synthesizing bromo- and chloro-substituted phenols (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic and computational methods. Studies involving quantum chemical calculations, such as Hartree-Fock (HF) and density functional theory (DFT), provide insights into the optimized geometrical parameters and vibrational wavenumbers, which are in good agreement with experimental data (Pandian et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, including electrophilic substitution reactions and interactions with other compounds to form new derivatives. The transformation of bromophenols through aqueous chlorination, for instance, highlights the reactivity of bromo- and chloro-substituted phenols under certain conditions, leading to the formation of various byproducts (Xiang et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting and boiling points, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. Crystallography studies provide detailed information about the crystal structure, which is essential for the material's characterization and potential applications (Ouari, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define the compound's interactions and its potential for various chemical reactions. The study of bromophenols' molecular structures and properties using density functional theory calculations provides insights into the systematic trends in molecular properties with increasing bromine substitutions, which is relevant for understanding the chemical behavior of this compound (Han et al., 2005).
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Thermodynamics
- Vibrational Spectra Analysis : 4'-Bromo-3-chloropropiophenone has been studied for its vibrational spectra using quantum chemical calculations. These studies, involving Hartree-Fock and density functional theory, have contributed to the understanding of molecular geometries and vibrational wavenumbers, important in fields like molecular modeling and spectroscopy (Pandian et al., 2011).
Photoreaction Mechanisms
- Low-Temperature Infrared Spectroscopy : The compound has been examined under low-temperature argon matrices through Fourier transform infrared spectroscopy. This research is crucial for understanding the photoreaction mechanisms of bromophenols, relevant in photochemistry and environmental studies (Akai et al., 2002).
Synthetic Chemistry Applications
- Synthesis of Thiophene Derivatives : this compound is used in the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor in synthetic chemistry for various applications (Chou & Tsai, 1991).
Catalysis and Ligand Applications
- Catalysis and Ligand Studies : The compound has been part of research investigating the substitutional disorder in ligands used for catalysis, contributing to the field of catalytic chemistry (Marimuthu et al., 2008).
Environmental Fate and Degradation
- Environmental Fate in Water Treatment : Studies involving bromophenols, including derivatives of this compound, have provided insights into their transformation during water treatment processes, important for environmental chemistry and public health (Xiang et al., 2020).
Analytical Chemistry
- Spectroscopic Analysis : Analytical studies using infrared and Raman spectroscopy have been conducted on compounds like this compound. These studies are significant for analytical chemistry, enhancing understanding of molecular structures and interactions (Guirgis et al., 1997).
Biodegradation and Toxicity Studies
- Biodegradation in Biological Systems : Research on the biodegradation of bromophenols, like this compound, has been conducted, contributing to the understanding of environmental pollutants and their removal methods (Sahoo et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953675 | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31736-73-9 | |
| Record name | 1-(4-Bromophenyl)-3-chloro-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31736-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031736739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31736-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-3-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 4'-bromo-3-chloropropiophenone in this study?
A1: The researchers used both experimental and theoretical approaches to study the vibrational spectra of this compound. Experimentally, they likely employed techniques like infrared (IR) and Raman spectroscopy. Although the abstract doesn't explicitly state the specific techniques, these are commonly used to analyze vibrational modes of molecules. Theoretically, they likely employed computational chemistry methods to calculate the vibrational frequencies and intensities, which are then compared to the experimental spectra for validation and assignment of vibrational modes. []
Q2: What kind of thermodynamic data can be obtained from this study?
A2: While the specific thermodynamic parameters aren't mentioned in the abstract, the study likely investigates properties like enthalpy, entropy, Gibbs free energy, and heat capacity of this compound. These parameters are crucial for understanding the molecule's stability, reactivity, and phase transitions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


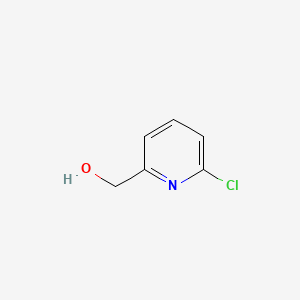

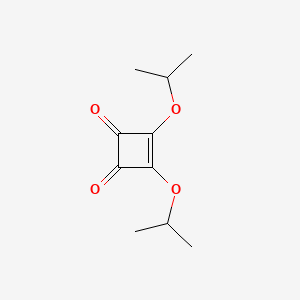
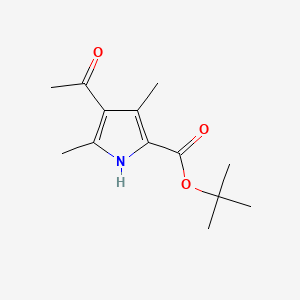


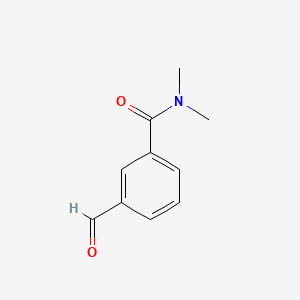
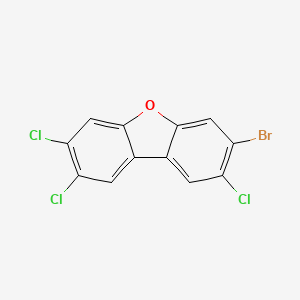

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)
